molecular formula C14H15ClN2O3 B2501386 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea CAS No. 1428371-95-2

1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

Cat. No.: B2501386
CAS No.: 1428371-95-2
M. Wt: 294.74
InChI Key: VYOVARZDAVIDPR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic urea derivative designed for advanced pharmacological and biochemical research. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to act as versatile scaffolds that interact with a range of biological targets . Structurally related compounds have been investigated as potent and selective allosteric modulators for G protein-coupled receptors (GPCRs), such as the Cannabinoid CB1 receptor, which is a promising target for neuropharmacological conditions . The specific structural features of this compound—including the 3-chlorophenyl group, the urea linkage, and the furan-3-yl-hydroxypropyl side chain—are known to influence key drug-like properties, potentially offering enhanced potency and metabolic stability . The furan heterocycle and the hydroxypropyl spacer may contribute to hydrogen bonding and overall molecular recognition, which are critical for target engagement and selectivity . This reagent is intended for in-vitro studies exclusively, including enzyme inhibition assays, receptor binding studies, and early-stage investigation of structure-activity relationships (SAR). It is supplied as a high-purity compound to ensure reliable and reproducible research outcomes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(8-11)17-14(19)16-6-4-13(18)10-5-7-20-9-10/h1-3,5,7-9,13,18H,4,6H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOVARZDAVIDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound is a disubstituted urea derivative comprising two primary moieties:

  • 3-Chlorophenyl group : Introduced via aromatic electrophilic substitution or coupling reactions.
  • 3-(Furan-3-yl)-3-hydroxypropyl chain : Synthesized through carbonyl addition or epoxide ring-opening strategies.

Retrosynthetically, the molecule can be dissected into:

  • 3-Chloroaniline (or its isocyanate derivative)
  • 3-(Furan-3-yl)-3-hydroxypropylamine

Classical Urea Synthesis via Isocyanate-Amine Coupling

The most direct route involves the reaction of 3-chlorophenyl isocyanate with 3-(furan-3-yl)-3-hydroxypropylamine under anhydrous conditions.

Synthesis of 3-Chlorophenyl Isocyanate

3-Chloroaniline is treated with triphosgene in dichloromethane at 0–5°C, yielding the isocyanate intermediate:
$$
\text{3-Chloroaniline} + \text{CCl}3\text{OCOCl} \rightarrow \text{3-Chlorophenyl isocyanate} + \text{HCl} + \text{CO}2
$$
Key Conditions :

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: Anhydrous DCM
  • Yield: ~85% (reported for analogous aryl isocyanates)

Synthesis of 3-(Furan-3-yl)-3-Hydroxypropylamine

Aldol Addition Followed by Reductive Amination
  • Aldol Condensation : Furan-3-carbaldehyde reacts with acetone in the presence of NaOH to form 3-(furan-3-yl)-3-hydroxypropanal.
  • Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol:
    $$
    \text{3-(Furan-3-yl)-3-hydroxypropanal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Furan-3-yl)-3-hydroxypropylamine}
    $$
    Optimization Notes :
  • pH : Maintained at 6–7 using acetic acid
  • Yield: 68–72%
Epoxide Ring-Opening Strategy
  • Epoxidation : Furan-3-yl allyl ether is epoxidized using mCPBA.
  • Ammonolysis : The epoxide is reacted with aqueous ammonia at 60°C to yield the amino alcohol:
    $$
    \text{Furan-3-yl glycidyl ether} + \text{NH}_3 \rightarrow \text{3-(Furan-3-yl)-3-hydroxypropylamine}
    $$
    Advantages :
  • Stereochemical control (racemic mixture)
  • Yield: ~65%

Modern Coupling Approaches

Carbodiimide-Mediated Urea Formation

A two-step protocol using EDC/HOBt activation:

  • Activation : 3-Chloroaniline is reacted with 1,1'-carbonyldiimidazole (CDI) in THF to form the imidazolide.
  • Coupling : The imidazolide intermediate reacts with 3-(furan-3-yl)-3-hydroxypropylamine:
    $$
    \text{3-Chloroaniline} + \text{CDI} \rightarrow \text{Imidazolide} \xrightarrow{\text{Amine}} \text{Target Urea}
    $$
    Critical Parameters :
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature
  • Yield: 75–80%

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 100°C, 150 W, 20 minutes
  • Solvent : DMF
  • Catalyst : DMAP (4-dimethylaminopyridine)
  • Yield: 82% (reported for structurally analogous ureas)

Protection-Deprotection Strategies for Hydroxyl Groups

The hydroxyl group in the propyl chain necessitates protection during amine synthesis. Common approaches include:

Silyl Ether Protection

  • Protection : 3-(Furan-3-yl)-3-hydroxypropanal is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.
  • Deprotection : Post-urea formation, the silyl group is removed using tetrabutylammonium fluoride (TBAF).

Benzyl Ether Protection

  • Protection : Benzyl bromide in NaOH/THF.
  • Deprotection : Hydrogenolysis with Pd/C under H₂ atmosphere.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 1H, Ar-H), 7.35–7.28 (m, 3H, Ar-H), 6.52 (s, 1H, furan-H), 5.21 (br s, 1H, OH), 3.45–3.38 (m, 2H, CH₂), 2.91–2.85 (m, 2H, CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₄H₁₅ClN₂O₃ [M+H]⁺: 294.73, found: 294.72.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Isocyanate-Amine 75–85 95–98 High atom economy Requires toxic isocyanate handling
Carbodiimide-Mediated 75–80 97–99 Mild conditions Costly reagents (EDC/HOBt)
Microwave-Assisted 82 98 Rapid synthesis Specialized equipment needed

Scale-Up Considerations and Industrial Feasibility

  • Cost Drivers : 3-Chloroaniline (~$120/kg) and CDI (~$250/kg) contribute significantly to production costs.
  • Green Chemistry Alternatives : Use of DMC (dimethyl carbonate) as a phosgene substitute reduces toxicity.
  • Continuous Flow Systems : Enhance safety and yield for isocyanate-based routes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while substitution reactions could replace the chlorine atom with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight :

  • The trifluoromethylphenyl analogue () has a higher molecular weight (~328 g/mol) than the chlorophenyl-furan compound (294.73 g/mol) due to the electronegative trifluoromethyl group .
  • Piperazine-thiazole-containing derivatives (e.g., 9f, 9g) exhibit significantly higher molecular weights (>420 g/mol), reflecting their complex heterocyclic side chains .

Synthetic Yields :

  • Derivatives with simpler substituents, such as 6f (88.5% yield), are synthesized more efficiently than those with bulky groups like 9f (77.7%) or 9g (78.5%) .

Piperazine-thiazole moieties in 9f and 9g may confer improved binding to biological targets (e.g., kinases or GPCRs) due to their basic nitrogen atoms and conformational flexibility .

Pharmacological Context of Urea Derivatives

  • Piperazine-Thiazole Ureas (): These compounds are often explored in cancer research for kinase inhibition, with molecular weights >400 g/mol aligning with drug-like properties .
  • Chlorophenyl Analogues (): Chlorine substituents enhance lipophilicity and metabolic stability, as seen in 6f (Cl, CN substituents) and 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea (LogP = 4.68) .

Biological Activity

1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound features:

  • A chlorophenyl group which may enhance lipophilicity and biological activity.
  • A furan ring , known for its role in various biological activities, including anti-inflammatory and anticancer effects.
  • A hydroxypropyl urea moiety , which can facilitate hydrogen bonding, potentially influencing its interaction with biological targets.

IUPAC Name: this compound
CAS Number: 1428371-95-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chlorophenyl Intermediate: Reacting 3-chloroaniline with appropriate reagents to introduce the urea functionality.
  • Introduction of the Furan Ring: A coupling reaction with a furan derivative is performed.
  • Hydroxypropylation: The final step involves adding a hydroxypropyl group to the urea moiety.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the furan ring suggests potential interactions with microbial enzymes or receptors, which could inhibit growth or survival.

CompoundActivityReference
1-(2-Hydroxyethyl)-3-chloroethyl ureaModerate antimicrobial
1-(2-Hydroxypropyl)-3-chloroethyl ureaLow antimicrobial

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Similar compounds have demonstrated various degrees of cytotoxicity against different cancer cell lines, suggesting that this compound may also possess significant anticancer properties.

Case Studies:

  • Cytotoxicity Assays: Compounds structurally related to this urea have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents.
    • For instance, compounds with furan rings have been noted for their ability to induce apoptosis in cancer cells .
  • Mechanism of Action: The mechanism is hypothesized to involve DNA interstrand cross-linking and disruption of cellular processes essential for cancer cell survival. This is similar to the action observed in other chloroethylnitrosoureas, where cross-linking leads to cell death .

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation or survival.
  • DNA Interaction: Potential to form adducts with DNA, leading to mutagenic effects.
  • Cell Cycle Arrest: Inducing apoptosis through cell cycle disruption.

Research Findings

Recent studies have focused on elucidating the biological pathways influenced by this compound. For example:

  • In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a promising avenue for therapeutic development.
  • The compound's structural features may allow it to interact specifically with molecular targets, enhancing its efficacy compared to other similar compounds.

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